molecular formula C10H8IN B1314207 1-Iodonaphthalen-2-amine CAS No. 90016-93-6

1-Iodonaphthalen-2-amine

Cat. No. B1314207
CAS RN: 90016-93-6
M. Wt: 269.08 g/mol
InChI Key: VFKAZALEEBHHAG-UHFFFAOYSA-N
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Description

1-Iodonaphthalen-2-amine (1-INA) is an organic compound belonging to the class of heterocyclic compounds . It is a derivative of 1-iodonaphthalene and has the molecular formula C10H7IN . It is a colorless solid that is insoluble in water.


Synthesis Analysis

This compound serves as a crucial intermediate in various chemical synthesis processes due to its reactivity and structural specificity. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.


Molecular Structure Analysis

The molecular weight of this compound is 269.08 g/mol . The InChI representation of the molecule is InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)12/h1-6H,12H2 . The Canonical SMILES representation is C1=CC=C2C (=C1)C=CC (=C2I)N .


Chemical Reactions Analysis

This compound serves as a crucial intermediate in various chemical synthesis processes. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 268.97015 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

1-Iodonaphthalen-2-amine serves as a crucial intermediate in various chemical synthesis processes due to its reactivity and structural specificity. For instance, the compound participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media, indicating its role in understanding reaction mechanisms and intramolecular interactions (E. A. Twum et al., 2013). Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols that highlight its utility in creating complex organic frameworks with precision (José Barluenga et al., 2003).

Advanced Material Development

In the realm of material science, this compound contributes to the synthesis of novel materials. For example, its derivatives are involved in the development of π-conjugated heteroaromatic compounds through weak-base-promoted transition-metal-free C–N coupling reactions. This method facilitates the smooth synthesis of heteroaromatic compounds at room temperature, underscoring the versatility of this compound in creating materials with potential electronic and photonic applications (Takahiro Senoo et al., 2020).

Photophysical Studies

The compound's photophysical properties are of interest in studies exploring the ultrafast relaxation and dissociation channels of 1-iodonaphthalene derivatives. Time-resolved femtosecond pump-probe mass spectrometry has been employed to dissect the complex decay profiles of this compound derivatives, offering insights into the excited-state dynamics and potential applications in photochemistry (R. Montero et al., 2010).

properties

IUPAC Name

1-iodonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKAZALEEBHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520830
Record name 1-Iodonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90016-93-6
Record name 1-Iodonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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